1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring structure, which is a five-membered saturated heterocycle containing one nitrogen atom. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
This compound is classified under organonitrogen compounds, specifically as a substituted pyrrolidine. Pyrrolidine itself is a basic cyclic amine, and its derivatives are widely studied for their biological activities and roles in various chemical reactions. The presence of the pyrrolidin-3-yloxyethyl substituent imparts unique properties that may enhance its utility in pharmaceutical applications.
The synthesis of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine can be approached through several methods:
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine can participate in various chemical reactions:
The mechanism of action for 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine primarily revolves around its ability to interact with biological targets through its nitrogen atoms. As a potential pharmacological agent, it may exert effects by:
This compound's specific interactions would require further empirical studies to elucidate its pharmacodynamics fully.
The physical properties of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine include:
Chemical properties include:
The potential applications of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine span several fields:
Bicyclic pyrrolidine scaffolds represent a structurally privileged chemotype in modern drug design due to their enhanced three-dimensional (3D) coverage and stereochemical versatility. The saturated pyrrolidine ring enables efficient exploration of pharmacophore space through sp³-hybridization, contributing to improved target selectivity and binding affinity compared to planar aromatic systems [2]. This non-planarity facilitates pseudorotation—a conformational phenomenon allowing the ring to adopt multiple energetically favorable puckered states, thereby optimizing interactions with enantioselective biological targets like enzymes and receptors [2] [8].
The incorporation of pyrrolidine into bicyclic systems (e.g., 1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine) further amplifies these advantages by:
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Parameter | Pyrrolidine | Cyclopentane | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 1.411 | 0.073 | 2.930 |
LogP | 0.459 | 3.000 | 0.750 |
Polar Surface Area | 16.464 | 0 | 13.964 |
pKa (conjugate acid) | 11.27 | - | 0.15 |
Data derived from Qikprop calculations [2] illustrates pyrrolidine’s balanced polarity and hydrogen-bonding capacity—critical for drug-membrane permeability and aqueous solubility. Over 37 FDA-approved drugs incorporate pyrrolidine rings, including antihypertensives (bepridil), antibacterials (clindamycin), and neurologics (aniracetam) [2] [4]. Recent innovations exploit bicyclic pyrrolidine frameworks to address antibiotic resistance; 1,2,4-oxadiazole-pyrrolidine hybrids inhibit bacterial DNA gyrase at nanomolar concentrations (IC~50~ = 120–270 nM), rivaling novobiocin [8].
Pyrrolidine chemistry emerged prominently in the 19th century with the isolation of "fiery oil" (pyrrole) from bone pyrolysis (1834) and furfural production from starch (1832) [3] [6]. Industrial-scale synthesis of pyrrolidine was pioneered via catalytic amination of 1,4-butanediol under high-pressure conditions (165–200°C, 17–21 MPa), utilizing alumina-supported cobalt/nickel oxide catalysts [3]. This enabled bulk production for pharmaceutical applications.
Key milestones include:
Table 2: Historical Development of Pyrrolidine-Based Therapeutics
Era | Key Developments | Representative Drugs |
---|---|---|
Pre-1950 | Alkaloid isolation; Industrial synthesis routes | Nicotine, Hygrine |
1950–2000 | Rational design of enzyme inhibitors | Captopril, Bepridil |
2000–Present | Fragment-based design; Stereoselective synthesis | Daridorexant, Futibatinib |
Recent FDA approvals (2022) of pyrrolidine-containing drugs like daridorexant (insomnia) and futibatinib (FGFR4 inhibitor) underscore the scaffold’s enduring relevance [8]. The integration of pyrrolidine into hybrid pharmacophores—such as pyrrolidine-2,5-diones in quinolactacin anticancer agents—exemplifies modern derivatization strategies exploiting the ring’s metabolic stability and hydrogen-bonding motifs [7].
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine (C~10~H~20~N~2~O) belongs to the bis-pyrrolidine ether subclass, characterized by two saturated nitrogen-containing rings linked via a flexible ethoxy tether. Its systematic IUPAC name designates it as a 3-pyrrolidinyloxyethyl-substituted pyrrolidine derivative, positioning it within the broader azacycloalkane family [1].
Core Structural Features:
The molecule exhibits dual stereogenicity at C3 of the second pyrrolidine, creating potential for four stereoisomers. This chirality influences 3D conformation and biological interactions, as evidenced in related systems where pyrrolidine stereochemistry dictates acetylcholinesterase inhibition potency [8]. The ether linkage enhances solubility by donating lone-pair electrons to water molecules, reflected in its predicted hydrophilic surface area (FISA = 33.317 Ų) [2].
Table 3: Key Identifiers and Predicted Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C~10~H~20~N~2~O |
SMILES | C1CCN(C1)CCOC2CCNC2 |
InChI | InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10/h10-11H,1-9H2 |
InChIKey | AMYRMEVIRVFPMK-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]+ | 145.2 |
Hydrogen Bond Acceptors | 3 (1 ether O, 2 tertiary amines) |
Functionally, the molecule combines hydrogen-bond acceptors (tertiary amines, ether oxygen) with lipophilic domains (methylene groups), enabling membrane penetration and target engagement. Its collision cross section (CCS = 145.2 Ų for [M+H]+) suggests moderate molecular compactness, potentially enhancing bioavailability relative to larger heterocycles [1]. The structural taxonomy places it as a symmetrical bis-heterocycle with applications in catalyst design and as a precursor to bioactive derivatives like DNA gyrase inhibitors [4] [8].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6